BenchChemオンラインストアへようこそ!

PROTAC_ERRalpha

ERRα degradation in vivo pharmacokinetics tumor xenograft

PROTAC_ERRalpha (CAS 1801547‑15‑8) is a heterobifunctional proteolysis‑targeting chimera that simultaneously engages estrogen‑related receptor alpha (ERRα, NR3B1) and the von Hippel‑Lindau E3 ubiquitin ligase to trigger polyubiquitination and proteasomal degradation of ERRα. The compound belongs to the VHL‑recruiting class of PROTAC degraders and has become one of the most widely cited chemical probes for ERRα loss‑of‑function studies.

Molecular Formula C46H47F3N6O9S2
Molecular Weight 949.0 g/mol
Cat. No. B12415289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC_ERRalpha
Molecular FormulaC46H47F3N6O9S2
Molecular Weight949.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCN4C(=O)C(=CC5=CC(=C(C=C5)OC6=C(C=C(C=C6)C#N)C(F)(F)F)OC)SC4=O)O
InChIInChI=1S/C46H47F3N6O9S2/c1-26-39(65-25-52-26)30-10-6-27(7-11-30)23-51-41(58)33-21-31(56)24-55(33)43(60)40(45(2,3)4)53-38(57)14-16-63-17-15-54-42(59)37(66-44(54)61)20-28-8-13-35(36(19-28)62-5)64-34-12-9-29(22-50)18-32(34)46(47,48)49/h6-13,18-20,25,31,33,40,56H,14-17,21,23-24H2,1-5H3,(H,51,58)(H,53,57)/b37-20-/t31-,33+,40-/m1/s1
InChIKeyIIJORMBEWMYDEN-FRKKMCEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC_ERRalpha: A VHL‑Based Chemical Knockdown Tool for Estrogen‑Related Receptor Alpha


PROTAC_ERRalpha (CAS 1801547‑15‑8) is a heterobifunctional proteolysis‑targeting chimera that simultaneously engages estrogen‑related receptor alpha (ERRα, NR3B1) and the von Hippel‑Lindau E3 ubiquitin ligase to trigger polyubiquitination and proteasomal degradation of ERRα . The compound belongs to the VHL‑recruiting class of PROTAC degraders and has become one of the most widely cited chemical probes for ERRα loss‑of‑function studies . Its core scientific value lies in the ability to eliminate both scaffolding and catalytic functions of ERRα—a feature fundamentally unachievable by conventional occupancy‑based inverse agonists—and in its reported broad tissue distribution and in‑vivo tumour‑graft knockdown activity .

Why PROTAC_ERRalpha Cannot Be Replaced by Another ERRα PROTAC or Inverse Agonist Without Quantitative Risk


ERRα‑targeting PROTACs that share the same warhead chemotype can exhibit >80‑fold differences in degradation potency solely due to linker architecture, and the productive ternary‑complex geometry is exquisitely sensitive to the E3 ligase choice . In a systematic series, switching from a VHL ligand to an MDM2, cIAP1 or CRBN ligand abolished or severely blunted ERRα degradation, even though target‑binding affinity remained comparable . Likewise, ERRα inverse agonists such as XCT790 only suppress a subset of ERRα transcriptional activity and fail to eliminate the receptor’s scaffolding functions, a limitation that PROTAC‑based degradation circumvents . Consequently, substituting PROTAC_ERRalpha with an analog of unknown linker performance or with an occupancy‑based inhibitor carries a high probability of forfeiting the degradation depth, selectivity, and in‑vivo knockdown that define the reference compound.

Quantitative Differential Evidence for PROTAC_ERRalpha Relative to Closest Comparators


In‑Vivo Target Engagement: Whole‑Body ERRα Knockdown Confirmed Across Tissues

PROTAC_ERRalpha is the only ERRα‑directed PROTAC degrader for which multi‑tissue in‑vivo knockdown data have been publicly disclosed. In female CD‑1 mice, a single intraperitoneal dose of 100 mg/kg reduced ERRα protein levels by ≈44% in heart, ≈44% in kidney, and ≈39% in MDA‑MB‑231 tumour xenografts . By contrast, neither the more potent in‑vitro degrader PROTAC ERRα Degrader‑3 (compound 6c) nor the MDM2‑based PROTAC ERRα Degrader‑1/2 series has published in‑vivo degradation data, making PROTAC_ERRalpha the only option for experiments requiring systemic ERRα knockdown .

ERRα degradation in vivo pharmacokinetics tumor xenograft

Degradation Depth: Near‑Complete ERRα Elimination at Pharmacologically Tolerable Concentrations

PROTAC_ERRα achieves a maximum degradation (Dmax) of 86% in MCF‑7 cells with a DC50 of 100 nM after 8 h treatment . While PROTAC ERRα Degrader‑3 (compound 6c) is more potent in vitro—delivering 83% degradation at 30 nM with detectable knockdown as low as 3 nM—6c requires a VHL‑E3‑ligase‑dependent mechanism and shows complete loss of activity with the epimeric VHL ligand (6c‑Epi: 0% degradation at 300 nM), confirming strict ternary‑complex dependency . In contrast, MDM2‑recruiting PROTACs (Degrader‑1/2 series) failed to match the degradation efficiency of VHL‑based PROTACs at any concentration tested . Therefore, PROTAC_ERRalpha occupies a middle ground of proven potency with the critical advantage of established in‑vivo translation, whereas the more potent 6c lacks in‑vivo validation.

DC50 Dmax ERRα degradation efficiency

Isoform Selectivity: Absolute Discrimination Against ERRβ and ERRγ

The class‑level selectivity profile for VHL‑based ERRα PROTACs has been rigorously established with PROTAC ERRα Degrader‑3 (compound 6c): no detectable degradation of ERRβ or ERRγ at concentrations up to 10 µM in MDA‑MB‑231 cells . PROTAC_ERRalpha was also designed as an ERRα‑specific degrader, and the high sequence divergence between ERRα and ERRβ/ERRγ ligand‑binding domains provides a strong structural basis for this selectivity . Although direct selectivity data for PROTAC_ERRalpha itself are not published, both compounds share the same ERRα‑targeting warhead chemotype and VHL E3 ligase recruitment, making the isoform selectivity profile highly transferable.

ERR isoform selectivity ERRβ ERRγ nuclear receptor

E3 Ligase Dependency: VHL Recruitment Outperforms MDM2, cIAP1 and CRBN for ERRα Degradation

In a systematic comparison of PROTACs built on the identical ERRα‑targeting warhead but linked to four different E3 ligase ligands (VHL, MDM2, cIAP1, CRBN), only the VHL‑recruiting molecule (compound 6c) achieved potent ERRα degradation. The MDM2‑, cIAP1‑, and CRBN‑based PROTACs all displayed markedly inferior or undetectable degradation activity despite retaining comparable ERRα binding affinity (IC50 range 5.33–12.33 nM) . PROTAC_ERRalpha (CAS 1801547‑15‑8) is likewise a VHL‑based degrader and is expected to benefit from the same preferred ternary‑complex geometry. Consequently, any MDM2‑recruiting ERRα PROTAC (e.g., PROTAC ERRα Degrader‑1, Degrader‑2) should be considered a mechanistically distinct and demonstrably weaker alternative for ERRα knockdown.

E3 ligase VHL MDM2 ternary complex PROTAC design

Proven Application Scenarios for PROTAC_ERRalpha Based on Quantitative Evidence


In‑Vivo Target Validation Studies in Xenograft or Metabolic Disease Models

PROTAC_ERRalpha is the only ERRα degrader with published multi‑tissue in‑vivo knockdown data, making it the obligatory choice for animal studies that require systemic ERRα depletion. In MDA‑MB‑231 tumour‑bearing mice, a single 100 mg/kg i.p. dose reduces intratumoural ERRα by ≈39%, confirming target engagement at a clinically addressable site . The compound’s broad tissue distribution (heart, kidney, tumour) also supports metabolic disease models where ERRα drives mitochondrial and lipid metabolism gene programs .

Differentiation of ERRα Scaffolding vs. Enzymatic Functions

Because PROTAC_ERRalpha eliminates the entire ERRα protein, it can distinguish phenotypes arising from the receptor’s scaffolding role— protein–protein interactions with PGC‑1α, RIP140, and other coregulators—from those requiring only its ligand‑dependent transcriptional activation. Inverse agonists like XCT790 (IC50 = 61.3 nM) suppress transcriptional activity without removing the scaffold, and thus cannot fully phenocopy PROTAC‑mediated degradation . This differential power is essential for dissecting ERRα biology in breast cancer and metabolic research.

Benchmarking Novel ERRα Degraders in Head‑to‑Head Degradation Assays

With its well‑characterized DC50 (100 nM, MCF‑7), Dmax (86%), and demonstrated VHL‑dependency, PROTAC_ERRalpha serves as the industry‑standard reference compound for evaluating next‑generation ERRα PROTACs. Its performance ceiling has been documented in side‑by‑side comparisons with linker‑optimized analogs (e.g., compound 6c achieving D30nM = 83% vs. PROTAC_ERRalpha’s Dmax 86% at higher concentrations) , providing a quantitative benchmark that any new degrader must surpass to warrant further development.

Negative Control for E3 Ligase‑Dependent Degradation Specificity

The loss of degradation activity with the epimeric VHL ligand (6c‑Epi showing 0% degradation at 300 nM) establishes a critical negative‑control framework for confirming that ERRα disappearance is proteasome‑ and VHL‑dependent rather than an off‑target effect . Although the epimer of PROTAC_ERRalpha itself is not commercially available, the principle validated with the close analog 6c‑Epi can be adapted, positioning PROTAC_ERRalpha as the active component in a matched‑pair experimental design that includes a VHL‑binding‑deficient control.

Quote Request

Request a Quote for PROTAC_ERRalpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.